molecular formula C8H16O2 B049856 2-Methylheptanoic acid CAS No. 1188-02-9

2-Methylheptanoic acid

Cat. No. B049856
CAS RN: 1188-02-9
M. Wt: 144.21 g/mol
InChI Key: NKBWMBRPILTCRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylheptanoic acid and its analogs involves various chemical procedures and starting materials. For instance, one synthetic approach involves the reaction of crotonic acid with sec-butyl alcohol to protect the carbonyl group, followed by reaction with n-butylmagnesium bromide to obtain sec-butyl 3-methylheptanoate, which is then hydrolyzed to yield 3-methylheptanoic acid, showcasing a novel method for producing high-purity products (Li Wei, 2010). Another method involves starting from chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone to synthesize (R) and (S)-3-methylheptanoic acids, indicating the versatility in the synthesis of chiral 3-methyl alkanoic acids (Shunji Zhang, Yong‐Ling Shi, & W. Tian, 2015).

Scientific Research Applications

  • Metabolism and Toxicology :

    • 2-Methylheptanoic acid was identified as a urinary metabolite in male Fischer 344 rats administered with 2-methylheptane, indicating its role in the metabolism of hydrocarbons. The study highlighted the predominance of diol formation in metabolism and minimal kidney damage in rats (Serve et al., 1992).
    • Another study on human metabolism of 2-ethylhexanoic acid, a phthalate metabolite, identified 3-oxo-2-ethylhexanoic acid as a major urinary metabolite, suggesting similar metabolic pathways for related compounds (Stingel et al., 2007).
  • Synthesis and Chemical Properties :

    • Research on the synthesis of 3-methylheptanoic acid, a structurally similar compound, offered insights into novel methods and high-purity product formation, which can be relevant for the synthesis of this compound as well (Li Wei, 2010).
    • The synthesis of (R) and (S) enantiomers of 3-methylheptanoic acid was achieved starting from chiral methyl molecules, indicating potential methodologies for creating enantiomerically pure forms of this compound (Zhang et al., 2015).
  • Biological Applications and Implications :

    • In the field of biochemistry, studies have investigated the metabolism of similar compounds, such as 2-methylhexane, by Pseudomonas cells. This research may provide insights into the biological degradation pathways of this compound (Thijsse & Linden, 2006).
    • Research on the enantioselective analysis of methyl-branched alcohols and acids in rhubarb stalks, which includes similar compounds to this compound, contributes to our understanding of the natural occurrence and properties of these compounds (Dregus et al., 2003).

Safety and Hazards

2-Methylheptanoic acid can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, spray, vapors, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Methylheptanoic acid is a medium-chain fatty acid

Mode of Action

It is known to be used as a reagent in the synthesis of novel isoniazid derivatives with potent antitubercular activity . This suggests that it may interact with enzymes or receptors involved in the synthesis or function of these derivatives.

Biochemical Pathways

As a medium-chain fatty acid, it may be involved in lipid metabolism and energy production

Pharmacokinetics

It is a liquid at room temperature with a boiling point of 140 °C/40 hPa . Its density is 0.92 g/cm3 at 20 °C , which may influence its distribution and bioavailability in the body.

Result of Action

As a reagent in the synthesis of novel isoniazid derivatives, it may contribute to the antitubercular activity of these compounds

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature may affect its physical state and therefore its bioavailability. It is stable at a storage temperature of 2-30°C . Other environmental factors such as pH and the presence of other compounds may also influence its action and stability.

properties

IUPAC Name

2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBWMBRPILTCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20862581
Record name Heptanoic acid, 2-methyl-
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Molecular Weight

144.21 g/mol
Source PubChem
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Physical Description

colourless oily liquid, solidifies in the cold to colourless or white scaly crystals; fatty, sour, rancid-like aroma
Record name 2-Methylheptanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/
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Boiling Point

140.00 °C. @ 30.00 mm Hg
Record name 2-Methylheptanoic acid
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Solubility

very slightly, Very slightly soluble in water; soluble in oils, soluble (in ethanol)
Record name 2-Methylheptanoic acid
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Density

0.899-0.905
Record name 2-Methylheptanoic acid
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CAS RN

1188-02-9
Record name 2-Methylheptanoic acid
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Record name 2-Methylheptanoic acid
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Record name Heptanoic acid, 2-methyl-
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Record name 2-METHYLHEPTANOIC ACID
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Record name 2-Methylheptanoic acid
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Melting Point

15.00 °C. @ 760.00 mm Hg
Record name 2-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 100 ml. of dry tetrahydrofuran containing 11.8 ml. of dry diisopropylamine and 55 ml. of 1.6M n-butyl lithium was added 5.4 ml. of n-heptanoic acid and the mixture allow to stir at room temperature for one hour. The resulting solution was cooled to 0° C. and 7.2 ml. of methyl iodide was added. The reaction was stirred at room temperature under nitrogen for 1.5 hours, and was then poured into 10% hydrochloric acid and extracted with diethyl ether (3×100 ml.). The extracts were combined, washed with 10% hydrochloric acid, water, 20% sodium bisulfite and a brine solution and dried over magnesium sulfate. The solvent was removed in vacuo and the residue, 5.61 g., dissolved in methanol containing 5.1 g. of potassium hydroxide. After stirring overnight the mehtanol was removed and the residue dissolved in 150 ml. of water. The aqueous layer was washed with ether (2×100 ml.) and acidified with 10% hydrochloric acid. The product was extracted with ether, washed with a 20% sodium bisulfite solution and brine and dried over magnesium sulfate. Removal of the ether gave 5.0 g. of the product as a yellow liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the structural isomers found in commercially available radiolabeled 2-Methylheptanoic acid ([1-14C]Valproic Acid)?

A1: Research has shown that commercially available radiolabeled this compound, often labeled as [1-14C]Valproic Acid, can contain significant amounts of structural isomers like 2-ethylhexanoic acid and 2-propylpentanoic acid. [] This finding highlights the importance of rigorous quality control in the production of radiolabeled compounds, as the presence of isomers can confound research results, particularly in metabolic studies where accurate tracing of metabolites is crucial.

Q2: How does the structure of this compound relate to its biological activity?

A2: A study comparing the brain uptake of two fluoroalkyl substituted amino acids, (S)-2-amino-7-[(18)F]fluoro-2-methylheptanoic acid ((S)-[(18)F]FAMHep) and (S)-2-amino-7-[(18)F]fluoroheptanoic acid ((S)-[(18)F]FAHep), demonstrated the impact of subtle structural modifications on biological activity. [] The presence of a methyl group on the α-carbon in (S)-[(18)F]FAMHep hindered its recognition by system L amino acid transporters, resulting in significantly lower brain uptake compared to the α-hydrogen substituted analogue, (S)-[(18)F]FAHep. This finding underscores the importance of understanding structure-activity relationships in drug design, particularly for targeting specific tissues like the brain.

Q3: Can you provide an example of this compound being a component of a more complex molecule, and what is the significance of its presence?

A3: this compound is a structural component of globomycin antibiotics, specifically as the fatty acid moiety in SF-1902 A2. [] The length of the alkyl chain in this moiety significantly influences the antibacterial activity of globomycin analogues. While SF-1902 A2 with this compound exhibits some activity, the homologue with the longest alkyl chain (A5) demonstrates maximum potency. This example highlights how this compound can be incorporated into larger structures, and how modifications to its alkyl chain can impact the overall biological activity of the molecule.

Q4: How is this compound being used in analytical chemistry?

A4: Profiling studies on Turkish honeys utilize this compound as a key volatile component for authentication and floral origin determination. [] By analyzing the volatile profile, including this compound, researchers can differentiate between various honey types with high accuracy. This application underscores the value of this compound as a chemical marker in food analysis and quality control.

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